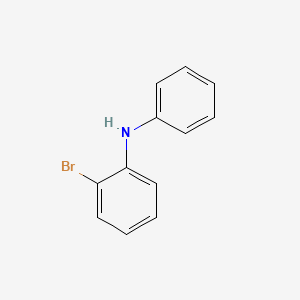

2-bromo-N-phenylaniline

Descripción

Significance of Halogenated Diarylamines in Synthetic Organic Chemistry

Halogenated diarylamines are a class of compounds that play a crucial role in synthetic organic chemistry. nih.gov Their importance stems from their utility as precursors in a variety of chemical transformations, particularly in the formation of carbon-nitrogen (C-N) bonds, which are fundamental to the structure of many biologically active molecules and functional materials. rsc.org

The presence of a halogen atom, such as bromine, on one of the aromatic rings provides a reactive site for cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium or copper, allow for the facile introduction of various substituents, leading to the construction of diverse molecular architectures. rsc.org The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such reactions that have been extensively developed for the synthesis of complex diarylamine and triarylamine structures. rsc.org

The ability to selectively functionalize the halogenated ring makes these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. nih.gov The strategic placement of the halogen atom can also influence the electronic properties and steric environment of the molecule, which is a key consideration in the design of new catalysts and functional materials. researchgate.net

Overview of Strategic Importance in Material Science and Medicinal Chemistry Research

The unique structural features of 2-bromo-N-phenylaniline make it a strategically important molecule in both material science and medicinal chemistry.

In material science , this compound serves as a key building block for the synthesis of hole-transporting materials used in organic light-emitting diodes (OLEDs). nih.gov For example, it can be used to create complex triarylamine-based chromophores. mdpi.com The diarylamine core is a common motif in materials designed for organic electronics due to its electron-donating properties and ability to form stable radical cations. The bromine atom on this compound provides a convenient handle for further chemical modifications, such as the introduction of other aromatic groups through cross-coupling reactions, to fine-tune the material's photophysical and electronic properties. nih.govmit.edu Derivatives of this compound have been incorporated into the design of thermally activated delayed fluorescence (TADF) molecules and hole-transporting layers in OLEDs. nih.govrsc.org

In medicinal chemistry , diarylamine structures are considered "privileged structures" because they are found in numerous biologically active compounds and pharmaceuticals. nih.govacs.org The this compound scaffold can be a starting point for the synthesis of novel therapeutic agents. chemimpex.com The bromine atom allows for the introduction of various functional groups that can interact with biological targets. chemimpex.com For instance, derivatives of halogenated anilines have been investigated for their potential as anticancer and antimicrobial agents. The ability to create a library of diverse compounds from a single, readily accessible precursor like this compound is a significant advantage in drug discovery programs. chemimpex.com

Current Research Landscape and Gaps in this compound Studies

Current research involving this compound is primarily focused on its application in organic synthesis. It is frequently used as a starting material or intermediate in the development of new synthetic methodologies, particularly for the construction of nitrogen-containing heterocyclic compounds and complex triarylamines. rsc.orgmdpi.com For example, it has been utilized in the synthesis of spiroindolines and ligands for transition metal catalysts. mdpi.comchemrxiv.org

Despite its utility as a synthetic building block, there appear to be gaps in the comprehensive study of this compound itself. While its derivatives are explored for applications in material science and medicinal chemistry, detailed investigations into the fundamental photophysical and biological properties of the parent compound are less common. There is an opportunity for further research to fully characterize its electronic structure, and to explore its potential as a standalone functional molecule.

Objectives and Structure of the Academic Research Outline

The objective of this article is to provide a focused overview of the chemical compound this compound, based on existing scientific literature. The structure of this article is designed to first introduce the broader class of halogenated diarylamines to which it belongs, highlighting their importance in organic synthesis. It then delves into the specific strategic value of this compound in the key research areas of material science and medicinal chemistry. Finally, it assesses the current state of research on this compound, identifying both the areas of active investigation and the potential gaps in knowledge that could be addressed by future studies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrN | nih.gov |

| Molecular Weight | 248.12 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 49 °C | sigmaaldrich.comechemi.com |

| Boiling Point | 323.2±25.0 °C at 760 mmHg | sigmaaldrich.com |

| CAS Number | 61613-22-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWAHYRHUWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423762 | |

| Record name | 2-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-22-7 | |

| Record name | 2-Bromodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N Phenylaniline and Its Structural Analogs

Direct Halogenation Strategies for N-Phenylaniline Scaffolds

Direct halogenation of N-phenylaniline presents a straightforward route to halo-substituted diarylamines. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the activating and ortho-, para-directing nature of the amine group. nih.govyoutube.com

Regioselective Bromination Protocols

Achieving regioselectivity in the bromination of N-phenylaniline and related scaffolds often requires specific catalytic systems or reaction media to favor either ortho or para substitution.

Transition metal catalysis has emerged as a powerful tool for directing halogenation to specific C-H bonds, overcoming the inherent electronic preferences of the substrate. researchgate.netbath.ac.uk For aniline (B41778) derivatives, iron and palladium catalysts have shown notable efficacy in promoting ortho-bromination.

In one study, iron(III) sulfonate salts, specifically Fe(OTs)₃, were found to catalyze the ortho-bromination of N-methylaniline with N-bromosuccinimide (NBS). nih.gov In the absence of the catalyst, the reaction showed poor selectivity, yielding a mixture of ortho, meta, and para isomers. However, the addition of 5 mol% Fe(OTs)₃ favored ortho-bromination, providing a 66:34 ratio of ortho to para products with no meta-isomer detected. nih.gov This method was extended to a diaryl amine, achieving a high ortho-selectivity of 97% and a 90% isolated yield for the corresponding halogenated product. nih.gov

Palladium catalysis has also been successfully employed for the meta-C–H bromination of aniline derivatives using a nitrile-based directing group. nih.gov While not directly yielding ortho-brominated N-phenylaniline, this methodology demonstrates the potential of palladium to overcome the natural ortho-, para-directing influence of the amino group. nih.govrsc.org

Table 1: Ortho-Selective Bromination of N-Methylaniline

| Catalyst | Reagent | Selectivity (ortho/para) | Yield | Reference |

|---|---|---|---|---|

| Fe(OTs)₃ | NBS | 66:34 | Not specified | nih.gov |

| None | NBS | 32/23/45 (o/m/p) | Not specified | nih.gov |

Ionic liquids have been utilized as effective media for the para-selective bromination of unprotected anilines. beilstein-journals.orgresearchgate.net These reactions often proceed under mild conditions and can offer high yields and selectivity without the need for protecting groups.

One approach involves the use of copper(II) bromide (CuBr₂) in 1-hexyl-3-methylimidazolium (B1224943) bromide, an ionic liquid. beilstein-journals.orgresearchgate.net This system achieved high regioselectivity for para-bromination of various aniline analogues at room temperature. beilstein-journals.orgresearchgate.net For instance, the bromination of 2-methylaniline and 2-methoxyaniline resulted in 95% yields of the corresponding 4-bromo products with no other isomers detected. researchgate.net The reaction times were generally short, ranging from 10 minutes to 3 hours. researchgate.net

Another method employs N-bromosuccinimide (NBS) in the presence of the ionic liquid 1-butyl-1-methylimidazolium bromide ([Bmim]Br). sci-hub.ru This system also afforded excellent para-monobromination for aniline and phenol (B47542) derivatives. sci-hub.ru The use of ionic liquids in these reactions not only directs the regioselectivity but can also allow for the recycling and reuse of the reaction medium. sci-hub.rursc.org

Table 2: Para-Selective Bromination of Aniline Analogues using CuBr₂ in an Ionic Liquid

| Substrate | Time | Yield of 4-Bromo Product | Reference |

|---|---|---|---|

| 2-methylaniline | 1 h | 95% | researchgate.net |

| 2-methoxyaniline | 1 h | 95% | researchgate.net |

| 2-fluoroaniline | 0.5 h | 91% | researchgate.net |

| 3-methylaniline | 1 h | 95% | researchgate.net |

The regioselectivity in the bromination of anilines is governed by a complex interplay of electronic and steric factors, which can be modulated by catalysts and reaction conditions. nih.govyoutube.com

In the absence of a catalyst, the electrophilic attack of a brominating agent on the aniline ring is directed by the strong electron-donating and ortho-, para-directing nature of the amino group. youtube.com The high reactivity often leads to polybromination. researchgate.net

Transition metal catalysts, such as iron sulfonates, are believed to influence regioselectivity through coordination with the aniline substrate. It has been proposed that the sulfonate anion may play a crucial role in activating the ortho positions, thereby favoring ortho-bromination. nih.gov

In copper-catalyzed brominations within ionic liquids, the mechanism is thought to involve the oxidation of the aniline by Cu(II), followed by the addition of the bromide. beilstein-journals.org The ionic liquid medium itself can influence the reaction by stabilizing intermediates and promoting a specific reaction pathway. beilstein-journals.org

Density functional theory (DFT) calculations on aniline-catalyzed halogenation reactions have suggested that the formation of an imine intermediate and its subsequent protonation are crucial steps in initializing the transfer of the electrophilic halogen. researchgate.net The catalyst can act as a shuttle for both the halonium ion and protons, with the regioselectivity being influenced by the stability of the resulting intermediates. researchgate.net

Ionic Liquid-Mediated Para-Selective Bromination of Unprotected Anilines

Non-Catalytic Bromination Techniques

While catalytic methods offer greater control, non-catalytic bromination of N-phenylaniline can be achieved, though often with less selectivity. The direct bromination of N-phenylaniline with bromine in a solvent like dichloromethane (B109758) or acetic acid can lead to the formation of 3-bromo-N-phenylaniline, among other products. evitachem.com The control of reaction conditions, such as temperature and reaction time, is critical to minimize the formation of over-brominated byproducts. evitachem.com

Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. For activated aromatic compounds, this method can sometimes lead to a mixture of mono- and di-bromo products. sci-hub.ru

Carbon-Nitrogen Bond Forming Reactions for Diarylamine Synthesis

An alternative and widely used strategy for the synthesis of 2-bromo-N-phenylaniline involves the formation of the carbon-nitrogen bond between two pre-functionalized aromatic rings. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. rsc.org

The Ullmann condensation is a classical method that utilizes a copper catalyst to couple an aryl halide with an amine. google.comorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2-bromoaniline (B46623) with iodobenzene (B50100) in the presence of a copper catalyst and a base. rsc.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. tcichemicals.comorganic-chemistry.org This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups. researchgate.net The synthesis of this compound via this route has been reported by coupling 2-bromoaniline with iodobenzene using a palladium acetate (B1210297) catalyst, a XantPhos ligand, and cesium carbonate as the base in dioxane. rsc.org Optimization of ligand and reaction conditions is often crucial for achieving high yields in Buchwald-Hartwig aminations. rsc.orgresearchgate.net

Table 3: Comparison of C-N Bond Forming Reactions for Diarylamine Synthesis

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper | High temperatures | Cost-effective catalyst | Harsh conditions, lower yields |

More recent developments in C-N bond formation include nitrosonium-initiated methods and the use of organophosphorus catalysts for the reductive coupling of nitroarenes with anilines, offering transition-metal-free alternatives. acs.orgnih.gov

Buchwald-Hartwig Amination for N-Phenylaniline Derivatives

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, proving highly effective for the synthesis of N-phenylaniline derivatives. researchgate.net This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine offers a direct and versatile route to these compounds. nih.gov

In a typical synthesis of this compound, 2-bromoaniline can be reacted with iodobenzene in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine (B1218219) ligand. rsc.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines like XantPhos often being employed. rsc.org The reaction is carried out in the presence of a base, for instance, cesium carbonate (Cs₂CO₃), and in a dry, oxygen-free solvent like dioxane. rsc.org These conditions facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to yield the desired N-arylated product.

The versatility of the Buchwald-Hartwig reaction allows for the synthesis of a wide range of N-phenylaniline analogs by varying the substituents on both the aniline and the aryl halide. For example, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines have been successfully coupled with various 1-bromo-2-nitrobenzene (B46134) derivatives. acs.org This highlights the reaction's tolerance for different functional groups. The synthesis of thienoindole analogs also utilizes intramolecular Buchwald-Hartwig amination as a key step in forming the final heterocyclic structure. nih.govrsc.org

Table 1: Buchwald-Hartwig Amination for this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromoaniline | Iodobenzene | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | Not specified | rsc.org |

Ullmann-Type C-N Coupling Reactions

The Ullmann condensation, a classical copper-catalyzed reaction, provides a traditional and still relevant method for the synthesis of diarylamines like this compound. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures in the presence of a copper catalyst. google.com

One approach involves the reaction of an o-chloroformanilide with bromobenzene (B47551) using cupric carbonate (CuCO₃) and potassium carbonate (K₂CO₃) at high temperatures (170–240°C). google.com The formanilide (B94145) group serves as a temporary protecting group, which is subsequently hydrolyzed to yield the final diarylamine. The Ullmann-type reaction can also be performed without a solvent, using anhydrous materials under anhydrous conditions. google.com

Modern modifications of the Ullmann reaction have been developed to proceed under milder conditions. For instance, the use of deep eutectic solvents as the reaction medium allows the CuI-catalyzed cross-coupling of aryl halides with amines to occur at temperatures as low as 60°C in the absence of additional ligands. nih.gov These advancements make the Ullmann condensation a more accessible and environmentally friendly option for synthesizing N-phenylaniline derivatives.

Table 2: Ullmann-Type C-N Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Chloroformanilide | Bromobenzene | CuCO₃ (5–10 mol%) | K₂CO₃ (2.0 equiv) | 200–220 | 65–75% (estimated) | |

| Bromobenzene | N,N-dimethylethylenediamine | CuI (10 mol%) | K₂CO₃ (2 equiv) | 60 | 98% | nih.gov |

Copper-Catalyzed N-Arylation Protocols

Copper-catalyzed N-arylation has emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of N-arylanilines. researchgate.net These protocols often utilize readily available copper salts and can be performed under relatively mild conditions. nih.gov

One such method involves the use of copper sulfate (B86663) (CuSO₄·5H₂O) as a catalyst for the N-arylation of amines with aryliodonium ylides in water as a green solvent. nih.govbeilstein-journals.org This approach has been successfully applied to the synthesis of this compound, affording a 65% yield. beilstein-journals.org The reaction proceeds smoothly for a variety of aromatic primary amines, including those with both electron-donating and electron-withdrawing substituents. nih.gov

Another protocol utilizes a heterogeneous catalyst, Cu(BF₄)₂/AC (copper(II) tetrafluoroborate (B81430) on activated carbon), for the N-arylation of anilines with substituted phenylboronic acids. doi.org This method allows for the synthesis of various N-phenylaniline derivatives at room temperature. doi.org The use of a heterogeneous catalyst simplifies product purification as the catalyst can be easily removed by filtration. doi.org

Table 3: Copper-Catalyzed N-Arylation of Anilines

| Arylating Agent | Amine | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryliodonium ylide | 2-Bromoaniline | CuSO₄·5H₂O | Water | 60°C | 65% | beilstein-journals.org |

| Phenylboronic acid | Aniline | Cu(BF₄)₂/AC | Methanol | Room Temp. | 94% | doi.org |

Multi-Component and Cascade Reaction Sequences

One-Pot Synthetic Approaches

One-pot syntheses are highly valuable as they circumvent the need for isolating and purifying intermediates, streamlining the synthetic process. An example of this is the synthesis of tricyclic benzoxazine (B1645224) and benzoxazepine derivatives using a biochemo multienzyme cascade. acs.org This one-pot reaction involves tyrosinase-mediated ortho-hydroxylation followed by Michael addition and tandem intramolecular ring closure. acs.org

Another example is the synthesis of 2-phenylimidazo[4,5-f] rsc.orgrsc.orgphenanthroline derivatives through a three-component reaction catalyzed by SnCl₂·2H₂O. researchgate.net This method combines 1,10-phenanthroline-5,6-dione, an aromatic aldehyde, and ammonium (B1175870) acetate in a single step to produce the target molecule in excellent yields. researchgate.net The synthesis of hetero/aryl-urea derivatives can also be achieved in a one-pot manner using chlorosulfonyl isocyanate followed by in situ hydrolysis. asianpubs.org

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of N-phenylaniline synthesis, this translates to using less toxic solvents, milder reaction conditions, and catalysts that can be recycled.

Polymer-Supported Synthetic Routes

Polymer-supported synthesis offers a practical method for the clean and efficient preparation of chemical compounds by simplifying purification and allowing for the recycling of reagents. cam.ac.ukslideshare.net In this approach, a reactant or catalyst is immobilized on a solid polymer support. rsc.org

This technique has been successfully applied to the synthesis of N-substituted anthranilates, which are important intermediates, via Buchwald-Hartwig amination on a solid phase. rsc.org The use of a polymer support facilitates the removal of excess reagents and by-products by simple filtration, leading to products with excellent crude purities. rsc.org Polymer-supported reagents, such as polymer-supported borohydride (B1222165) for reductions and various immobilized oxidants, have also been employed in multi-step syntheses to avoid traditional chromatographic purification. cam.ac.uk This methodology is particularly advantageous for creating libraries of compounds for screening purposes.

Reactivity and Mechanistic Investigations of 2 Bromo N Phenylaniline

Reactivity of the Carbon-Bromine Bond in Cross-Coupling Reactions

The C-Br bond in 2-bromo-N-phenylaniline is susceptible to oxidative addition to a low-valent transition metal center, initiating the catalytic cycle of numerous cross-coupling reactions. This reactivity has been exploited to synthesize a wide range of functionalized aniline (B41778) derivatives and polycyclic aromatic compounds.

Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a viable substrate for several of these transformations. mdpi.com The choice of reaction often dictates the type of new carbon-based substituent that can be introduced.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. mdpi.commdpi-res.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. mdpi.commdpi.com In the context of this compound, this reaction would be employed to introduce aryl or vinyl substituents at the 2-position of the aniline ring.

For instance, the coupling of a bromoarene with an alkylboronic acid can be achieved using a palladium catalyst. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligand, base, and solvent system. mdpi-res.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst / Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / dtbpf | K₃PO₄ | 1:1 EtOH–H₂O | MW, 100 °C | 90 |

| Pd(PPh₃)₄ | NaHCO₃ | DMF | - | 0 |

Note: This table represents typical conditions for Suzuki-Miyaura reactions and not all entries are specific to this compound. dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene, SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. mdpi.com this compound and its derivatives can undergo both intermolecular and intramolecular Heck reactions. The intramolecular variant is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net

In a notable example, derivatives of this compound have been utilized in palladium-catalyzed intramolecular Heck reactions to synthesize dihydroindeno[1,2,3-kl]acridines and 3-arylindoles. acs.org The reaction of 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline, for instance, can be directed towards different products by tuning the phosphine (B1218219) ligands and solvents. acs.org The process can involve a cascade of events including a 1,4-palladium migration, C(sp²)-H activation, and aminopalladation. acs.org

Table 2: Ligand and Solvent Effects on Intramolecular Heck Reaction of a this compound Derivative

| Ligand | Solvent | Product(s) | Yield (%) |

|---|---|---|---|

| PPh₃ | DMA | Dihydroindeno[1,2,3-kl]acridine + 3-Arylindole | 40 + 24 |

Data derived from a study on 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline. acs.org

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is instrumental in the synthesis of arylalkynes. For substrates like this compound, the resulting 2-(alkynyl)-N-phenylaniline can be a precursor for subsequent cyclization reactions to form various heterocyclic systems. unipi.itsci-hub.se

The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org The initially formed alkynylated product can undergo intramolecular reactions, such as hydroamination or other cyclization cascades, to afford fused heterocyclic structures like indoles or quinolines. The choice of catalyst, base, and solvent can influence the efficiency of both the initial coupling and the subsequent cyclization. unipi.it

Table 3: Typical Catalytic Systems for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | THF or DMF |

| Pd(PPh₃)₄ | CuI | Amine | Various |

This table represents common catalytic systems for the Sonogashira reaction.

While palladium is the most common catalyst, other transition metals like nickel can also mediate C-C bond-forming reactions. nih.gov For example, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling (with Grignard reagents) or Negishi coupling (with organozinc reagents), could potentially be applied to this compound. mdpi.com These reactions offer alternative pathways for the introduction of alkyl or aryl groups.

Sonogashira Coupling and Subsequent Cyclizations

C-N Cross-Coupling for Further Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. mdpi.com While this compound already possesses a C-N bond, this methodology can be applied to related dihaloarenes to introduce additional amino groups. More relevant to this compound itself would be the application of this chemistry to introduce more complex nitrogen-based functionalities or to construct larger, nitrogen-containing polycyclic systems. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. researchgate.net

Intramolecular Cyclization Pathways for Heterocycle Formation

The strategic placement of the bromine atom and the amine linkage in this compound allows for the construction of several important heterocyclic systems through intramolecular cyclization.

Synthesis of Indole (B1671886) and Azaindole Systems

Intramolecular cyclization reactions of this compound derivatives are pivotal in forming indole and azaindole frameworks. A notable example involves the palladium-catalyzed reaction of 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline. Depending on the reaction conditions, such as the solvent and phosphine ligands used, this substrate can selectively yield either dihydroindeno[1,2,3-kl]acridines or 1-(2-bromophenyl)-3-phenyl-1H-indole. acs.org Specifically, the use of DMSO as a solvent favors the formation of the indole product. acs.org The reaction proceeds through aminopalladation followed by β-hydride elimination. acs.org

Furthermore, metal-assisted C-N intramolecular cyclization is a key step in synthesizing complex indole derivatives. For instance, heteroaryl and heteroannulated indoles can be prepared from the cyclization of N-Boc-(E) or (Z)-β-dehydrophenylalanine derivatives, which are themselves synthesized via Suzuki cross-coupling reactions. nih.gov

The synthesis of azaindole derivatives, which are structurally related to indoles, can also be achieved through cyclization strategies involving precursors similar to this compound.

Formation of Phenothiazine (B1677639) Derivatives

Phenothiazines, a class of compounds with significant pharmaceutical applications, can be synthesized from precursors related to this compound. rsc.orgrsc.org A two-step synthesis has been developed that involves the dual-catalytic ortho-thioarylation of anilines, followed by cyclization to form the phenothiazine core. rsc.orgrsc.org In this process, an aniline derivative is first reacted with a thioarylating agent. The resulting intermediate, which contains a thioether linkage ortho to the amino group, undergoes intramolecular cyclization via either an Ullmann–Goldberg or Buchwald–Hartwig coupling reaction to yield the phenothiazine. rsc.orgrsc.org For N-alkyl or unprotected ortho-thiolated anilines, a palladium(0)-catalyzed Buchwald-Hartwig reaction is effective for the cyclization step. rsc.org

The synthesis of spiro compounds containing a phenothiazine moiety has also been reported, demonstrating the versatility of cyclization reactions in generating complex molecular architectures. orientjchem.org

Cyclization to Acridone (B373769) and Acridane Frameworks

This compound is a key starting material for the synthesis of acridone and acridane derivatives. cymitquimica.com One method involves a palladium-catalyzed carbonylative cyclization of 2-bromo-diarylamines to produce acridones. daneshyari.com Another approach utilizes a microwave-assisted reaction of this compound with benzoic acid in the presence of zinc chloride to yield 4-bromo-9-phenylacridine. jst.go.jp

The formation of N-carbonyl acridanes can be achieved through a dual Buchwald-coupling cascade process using cyclic diaryliodonium salts and nitriles. acs.org This reaction proceeds through an initial C-N bond formation followed by a second intramolecular N-arylation to construct the acridane skeleton. acs.org

Enantioselective Spirocyclization Reactions

The development of enantioselective methods for the synthesis of spirocyclic compounds is a significant area of research. An organocatalyzed, enantioselective spirocyclization has been developed for the construction of C2-spiroindolines. chemrxiv.org This methodology involves an aza-Michael addition reaction, where acid additives play a dual role. The substrates for this key step are prepared via a palladium-catalyzed γ-arylation of silyldienol ethers. chemrxiv.org While direct γ-arylation of silyldienol ethers with this compound can lead directly to the spiroindoline product, the enantioselective variant relies on a carefully controlled organocatalytic step. chemrxiv.org

Palladium-catalyzed intramolecular Heck reactions are also employed in the diastereoselective synthesis of spiroindolines and spirooxindoles from suitable precursors. diva-portal.org

Electrophilic Aromatic Substitution on N-Phenylaniline Moiety

The N-phenylaniline moiety within this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the amine group influence the position of substitution. N-Phenylaniline itself undergoes electrophilic aromatic substitution, which is a crucial method for synthesizing more complex molecules. solubilityofthings.com When reacting with electrophiles, substitution can occur on the phenyl rings. For instance, the bromination of N-phenylaniline is a typical electrophilic aromatic substitution reaction used to introduce bromine atoms onto the aromatic rings. evitachem.com In the context of this compound, further electrophilic substitution would be directed by both the existing bromine atom and the secondary amine bridge.

Role in Proton Transfer Dynamics and Reaction Efficacy

Proton transfer is a fundamental process that can significantly influence the efficacy and mechanism of reactions involving this compound and its derivatives. In many cyclization and substitution reactions, the transfer of a proton is a key step in the reaction mechanism. For example, in electrophilic aromatic substitution, the elimination of a proton from the Wheland intermediate is the final step that restores aromaticity. ua.esrsc.org

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, researchers can piece together the exact structure of a compound like 2-bromo-N-phenylaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For this compound, the spectrum exhibits a complex pattern of signals in the aromatic region, typically between 6.60 and 7.50 ppm. beilstein-journals.orgrsc.org The broad singlet observed for the N-H proton is a characteristic feature. beilstein-journals.orgdoi.org

Different studies, while showing slight variations based on solvent and experimental conditions, report consistent patterns. For instance, in chloroform-d (B32938) (CDCl₃), the proton signals are well-resolved. beilstein-journals.orgrsc.orgdoi.org A doublet of doublets is often seen around 7.50 ppm, which can be assigned to the proton ortho to the bromine atom on the brominated ring. rsc.org The protons of the unsubstituted phenyl ring typically appear as a set of multiplets. beilstein-journals.orgrsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

|---|---|---|---|---|

| 7.50 | dd | J = 8.0, 1.4 Hz | 1H, Ar-H | rsc.org |

| 7.42 | dd | J = 7.9, 1.3 Hz | 1H, Ar-H | beilstein-journals.org |

| 7.30 | t | J = 7.9 Hz | 2H, Ar-H | rsc.org |

| 7.27 | t | J = 7.9 Hz | 2H, Ar-H | doi.org |

| 7.21 | dd | J = 11.2, 4.5 Hz | 2H, Ar-H | beilstein-journals.org |

| 7.15 | dd | J = 8.1, 1.3 Hz | 1H, Ar-H | beilstein-journals.org |

| 7.09 – 6.87 | m | 3H, Ar-H | beilstein-journals.org | |

| 6.67 – 6.59 | m | 1H, Ar-H | beilstein-journals.org | |

| 5.99 | s | 1H, N-H | beilstein-journals.org |

Note: The specific assignments of individual aromatic protons can be complex and may require 2D NMR techniques for unambiguous confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the two aromatic rings resonate in the typical downfield region of approximately 112 to 142 ppm. beilstein-journals.orgrsc.org The carbon atom bonded to the bromine (C-Br) is identifiable, as is the carbon atom bonded to the nitrogen atom (C-N). beilstein-journals.orgrsc.org The signals for the carbons of the unsubstituted phenyl ring are also clearly distinguishable. beilstein-journals.orgrsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

|---|---|---|

| 141.7 | Ar-C | beilstein-journals.org |

| 141.4 | Ar-C | rsc.org |

| 137.6 | Ar-C | beilstein-journals.org |

| 133.1 | Ar-C | beilstein-journals.org |

| 132.8 | Ar-C | rsc.org |

| 129.6 | Ar-CH | beilstein-journals.org |

| 129.3 | Ar-CH | rsc.org |

| 128.2 | Ar-CH | beilstein-journals.org |

| 127.9 | Ar-CH | rsc.org |

| 122.8 | Ar-CH | beilstein-journals.org |

| 122.6 | Ar-CH | rsc.org |

| 121.0 | Ar-CH | beilstein-journals.org |

| 120.8 | Ar-CH | rsc.org |

| 120.4 | Ar-CH | beilstein-journals.org |

| 120.2 | Ar-CH | rsc.org |

| 115.9 | Ar-CH | beilstein-journals.org |

| 115.7 | Ar-CH | rsc.org |

| 112.3 | Ar-C (C-Br) | beilstein-journals.org |

| 112.1 | Ar-C (C-Br) | rsc.org |

Heteronuclear NMR (e.g., ¹⁹F NMR, ³¹P NMR) for Specific Derivatives

While ¹⁹F and ³¹P NMR are not directly applicable to this compound itself, they are crucial for characterizing its derivatives. For instance, if this compound were used as a scaffold to synthesize fluorinated or phosphorylated analogues, these heteronuclear NMR techniques would be essential.

¹⁹F NMR: In the study of fluorinated derivatives, such as those containing a trifluoromethyl group, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range, making it highly sensitive to the local electronic environment. sciengine.comnih.gov For example, the chemical shift of a ¹⁹F probe can indicate different conformational states of a molecule. ethz.ch

³¹P NMR: For derivatives containing phosphorus, such as phosphonates, ³¹P NMR is used to confirm the presence and electronic environment of the phosphorus atom. beilstein-journals.org The coupling between phosphorus and adjacent protons (³¹P-¹H coupling) can also provide valuable structural information. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.govipb.pt For this compound, an HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, resolving any ambiguities from the 1D spectra. beilstein-journals.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other in the molecule. ipb.pt

These advanced techniques are particularly vital when analyzing complex derivatives of this compound, where signal overlap in 1D spectra is common. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides clear evidence of its key functional groups. A prominent absorption band is observed for the N-H stretching vibration, typically around 3402 cm⁻¹. beilstein-journals.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings are found in the 1600-1450 cm⁻¹ region. beilstein-journals.org The C-N stretching vibration is also identifiable. beilstein-journals.org The presence of the bromine atom is indicated by a C-Br stretching vibration at lower frequencies.

Table 3: Key FT-IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Reference(s) |

|---|---|---|

| 3402 | N-H Stretch | beilstein-journals.org |

| 3050 | Aromatic C-H Stretch | beilstein-journals.org |

| 1510 | Aromatic C=C Stretch | beilstein-journals.org |

| 1264 | C-N Stretch | beilstein-journals.org |

| 732 | C-H Bending (Aromatic) | beilstein-journals.org |

| 702 | C-Br Stretch Region | beilstein-journals.org |

These spectroscopic methods, when used in combination, provide a comprehensive and detailed structural analysis of this compound, which is essential for its application in further chemical synthesis and research.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. While comprehensive, peer-reviewed Raman spectra for this compound are not widely published, analysis of its structural components and data from similar compounds allows for a reliable prediction of its characteristic spectral features.

Vibrational analysis of the parent molecule, diphenylamine (B1679370), and its halogenated derivatives has been a subject of study. researchgate.netnih.govresearchgate.net These studies, often combining experimental FT-Raman spectra with theoretical Density Functional Theory (DFT) calculations, provide a basis for assigning vibrational modes. nih.gov For this compound, the Raman spectrum would be dominated by vibrations originating from the two phenyl rings, the C-N-C linkage, the N-H bond, and the C-Br bond.

Key expected vibrational modes for this compound include:

N-H Stretching: A characteristic band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Multiple bands corresponding to the C-H stretching vibrations of the two aromatic rings would appear above 3000 cm⁻¹.

C=C Aromatic Stretching: Strong bands between 1400 cm⁻¹ and 1610 cm⁻¹ are characteristic of the C=C bond stretching within the phenyl rings.

C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region, typically between 500 and 700 cm⁻¹. researchgate.net

Ring Bending and Torsional Modes: Low-frequency modes, including the torsional "propeller" motion of the two phenyl rings relative to each other, would be observed below 200 cm⁻¹. researchgate.net

A complete analysis would involve computational modeling to precisely assign each observed Raman band to a specific vibrational motion based on its potential energy distribution (PED). nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₂H₁₀BrN), the technique provides clear evidence of its molecular mass and a predictable fragmentation pattern.

The molecular weight of this compound is 248.12 g/mol . nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion (M⁺) in the mass spectrum appears as a characteristic doublet with peaks of nearly equal intensity at m/z 247 and m/z 249. nih.govuni.lu This doublet is a definitive signature for a molecule containing a single bromine atom. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is observed, also as a doublet, at m/z 248 and 250.

Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner. Studies on 2- and 4-bromodiphenylamines show that the spectra are dominated by strong molecular ion signals, which are often the base peak. nih.gov The primary fragmentation pathways involve the loss of the halogen atom (X) or a hydrogen halide molecule (HX). nih.gov

The key fragmentation steps for this compound are:

Loss of Bromine Radical (•Br): The molecular ion loses a bromine radical, resulting in a fragment ion [M-Br]⁺ at m/z 168. This is a major peak in the spectrum. nih.gov

Loss of Hydrogen Bromide (HBr): A secondary fragmentation pathway involves the elimination of a neutral HBr molecule, leading to a fragment ion [M-HBr]⁺ at m/z 167. This likely proceeds through a rearrangement to form a stable carbazole-like structure.

The NIST Mass Spectrometry Data Center reports the most prominent peaks for this compound, confirming this fragmentation pattern. nih.gov

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Description | Reference |

|---|---|---|---|

| [M]⁺ | 247 / 249 | Molecular Ion Doublet (due to ⁷⁹Br/⁸¹Br isotopes) | nih.govuni.lu |

| [M+H]⁺ | 248 / 250 | Protonated Molecular Ion (ESI) | uni.lu |

| [M-Br]⁺ | 168 | Fragment from loss of Bromine atom | nih.gov |

| [M-HBr]⁺ | 167 | Fragment from loss of Hydrogen Bromide | nih.gov |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a detailed crystal structure for this compound itself is not available in the reviewed literature, the published structure of its isomer, 4-bromo-N-phenylaniline, offers significant insight into the expected molecular geometry and packing.

The study of 4-bromo-N-phenylaniline reveals that the molecule adopts a "propeller blade" conformation, where the two phenyl rings are twisted out of plane with respect to the C-N-C bridge. This non-planar arrangement is characteristic of many diphenylamine derivatives and is due to steric hindrance between the ortho-hydrogens on the adjacent rings.

For the 4-bromo isomer, the key structural parameters determined were:

Crystal System: Orthorhombic

Space Group: Pccn

C-N-C Bond Angle: 126.4 (2)°

Dihedral Angle: The angle between the mean planes of the two aryl rings is 52.5 (1)°.

It is highly probable that this compound would exhibit a similar twisted, non-planar "propeller" geometry. The substitution of bromine at the ortho position, adjacent to the amine bridge, would likely induce even greater steric strain compared to the para-substituted isomer. This could potentially lead to a larger dihedral angle between the two phenyl rings and a slightly distorted C-N-C bond angle. The precise values for these parameters for this compound would require a dedicated single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BrN |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.6741 (6) |

| b (Å) | 17.7531 (7) |

| c (Å) | 7.3608 (3) |

| Volume (ų) | 2048.24 (14) |

| Z | 8 |

| C-N-C Bond Angle (°) | 126.4 (2) |

| Aryl Ring Dihedral Angle (°) | 52.5 (1) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and spectroscopic properties of molecular systems. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-bromo-N-phenylaniline. Theoretical calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311++G(d,p) to obtain detailed insights into molecular characteristics. jetir.org

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the most stable arrangement of its atoms by minimizing the forces on the potential energy surface. The geometry of diphenylamine (B1679370) and its derivatives is characterized by a "propeller-like" conformation, where the two phenyl rings are twisted out of plane with respect to the C-N-C bridge. nih.gov

The key geometrical parameters defining the structure are the bond lengths, bond angles, and, crucially, the dihedral angles which describe the twist of the phenyl rings. In the closely related molecule 4-bromo-N-phenylaniline, X-ray crystallography reveals a C-N-C bond angle of 126.4(2)° and a dihedral angle of 52.5(1)° between the benzene (B151609) rings. nih.gov For this compound, the presence of the bulky bromine atom at the ortho position introduces significant steric hindrance. This is expected to influence the preferred conformation, likely increasing the dihedral angle between the phenyl rings to minimize steric repulsion between the ortho-bromo substituent and the adjacent phenyl ring.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: As a direct DFT study on this compound is not available in the cited literature, this table presents expected values based on DFT studies of analogous compounds like p-bromo-dl-phenylalanine and crystal structure data of 4-bromo-N-phenylaniline. The values serve as a scientifically informed estimation.

| Parameter | Bond/Angle | Expected Value (DFT) | Reference/Basis |

| Bond Lengths (Å) | |||

| C-Br | ~1.90 - 1.91 | Based on bromo-aromatic compounds. jetir.org | |

| C-N | ~1.40 - 1.43 | Based on diphenylamine derivatives. nih.gov | |

| C-C (aromatic) | ~1.38 - 1.40 | Aromatic ring standard. jetir.org | |

| N-H | ~1.01 | Amine standard. | |

| Bond Angles (°) | |||

| C-N-C | ~126 - 129 | Influenced by steric hindrance, expected to be slightly larger than in 4-bromo-N-phenylaniline. nih.gov | |

| C-C-Br | ~120 | Aromatic ring standard. | |

| Dihedral Angles (°) | |||

| C-N-C-C | ~55 - 70 | Expected to be larger than in 4-bromo-N-phenylaniline due to ortho-bromo steric hindrance. nih.gov |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. DFT calculations are widely used to compute the energies of the HOMO and LUMO and visualize their electron density distributions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenylaniline moiety, specifically the nitrogen atom and the phenyl ring not substituted with the electron-withdrawing bromine atom. The LUMO, on the other hand, would likely be distributed over the brominated phenyl ring, reflecting its electron-accepting character. The energy gap for molecules in this class is anticipated to be in a range that makes them suitable as components in organic electronic materials. researchgate.net For instance, theoretical studies on similar push-pull molecules show energy gaps typically ranging from 1.24 eV to 2.011 eV. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data (Theoretical) Note: The values presented are estimations based on typical results from DFT (B3LYP functional) calculations for structurally related aromatic amines and bromo-substituted compounds.

| Parameter | Energy (eV) |

| E(HOMO) | ~ -5.8 to -5.5 |

| E(LUMO) | ~ -1.6 to -1.3 |

| Energy Gap (ΔE) | ~ 4.2 to 4.5 |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. jmedchem.com It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive orbitals that correspond to lone pairs, core pairs, and bonding/antibonding pairs. A key feature of NBO analysis is its ability to quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. jmedchem.comresearchgate.net

In this compound, significant delocalization effects are expected. Key interactions would include:

π → π* transitions: Electron delocalization from the π bonds of one phenyl ring to the antibonding π* orbitals of the other, indicating conjugation across the C-N-C bridge.

n → σ* and n → π* transitions: Interactions involving the nitrogen atom's lone pair (n) are particularly important. The delocalization of the nitrogen lone pair into the antibonding σ* or π* orbitals of the adjacent phenyl rings is a major contributor to the molecule's electronic structure and stability. researchgate.net The presence of the bromine atom can influence these interactions by altering the energy levels of the orbitals in the substituted ring.

These charge transfer interactions are crucial for understanding the molecule's electronic properties and reactivity. iucr.org

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Theoretical) Note: This table represents typical interactions and estimated stabilization energies for a molecule like this compound based on NBO analyses of similar aromatic amines.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C-C) of Phenyl Ring 1 | π* (C-C) of Phenyl Ring 2 | High | Inter-ring conjugation |

| Lone Pair (n) of Nitrogen | σ* (C-C) of Phenyl Ring 1 | Moderate | Hyperconjugation (Stability) |

| Lone Pair (n) of Nitrogen | σ* (C-C) of Phenyl Ring 2 | Moderate | Hyperconjugation (Stability) |

| Lone Pair (n) of Nitrogen | π* (C-C) of Phenyl Ring 1/2 | High | Resonance (Delocalization) |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. iucr.org It is mapped onto a constant electron density surface, using a color scale to indicate the electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) attack. researchgate.netresearchgate.net

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are the preferred sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential. researchgate.net

For this compound, the MEP surface is expected to show distinct regions of varying potential. The most negative potential (red) is anticipated to be located around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. researchgate.net The aromatic rings will also exhibit negative potential due to their π-electron clouds. In contrast, the hydrogen atom of the N-H group will be a region of high positive potential (blue), making it a site for nucleophilic interaction. The bromine atom, despite being electronegative, often presents a region of positive potential on its outermost surface (known as a σ-hole), which can also influence intermolecular interactions.

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion.

For a robust analysis, the calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. The analysis of these vibrational modes allows for a detailed assignment of the peaks observed in experimental FT-IR and FT-Raman spectra.

For this compound, key vibrational modes of interest include:

N-H Stretching: A characteristic band, typically appearing in the 3300-3500 cm⁻¹ region.

Aromatic C-H Stretching: Expected in the 3000-3100 cm⁻¹ range.

C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the amine bridge.

C-Br Stretching: A low-frequency mode, characteristic of the carbon-bromine bond.

Comparing the theoretically predicted spectrum with experimental data serves as a powerful validation of both the computational model and the experimental assignments.

Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Modes (cm⁻¹) Note: This table is based on typical frequency ranges for the functional groups present in this compound and data from spectroscopic studies of similar aniline (B41778) derivatives.

| Vibrational Mode | Predicted Frequency Range (Scaled DFT) | Typical Experimental Range |

| N-H Stretch | 3400 - 3450 | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3100 | 3030 - 3080 |

| C=C Aromatic Stretch | 1590 - 1610 | 1580 - 1600 |

| C-N Stretch | 1280 - 1350 | 1270 - 1340 |

| C-Br Stretch | 550 - 650 | 540 - 640 |

Fukui functions are local reactivity descriptors derived from conceptual DFT that help identify the most reactive sites within a molecule. iucr.org They quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the prediction of where a molecule will preferentially accept or donate electrons.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). A high value at an atomic site indicates it is a good electrophile. iucr.org

f-(r): For electrophilic attack (electron donation). A high value indicates it is a good nucleophile. iucr.org

f0(r): For radical attack.

These functions are calculated based on the electron populations of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. For this compound, the Fukui functions would predict that the nitrogen atom and specific carbon atoms within the non-brominated phenyl ring are likely the primary sites for electrophilic attack (high f- values). Conversely, the carbon atom attached to the bromine and other sites on the brominated ring might be more susceptible to nucleophilic attack (high f+ values). This analysis provides a more nuanced view of reactivity than MEP maps alone, offering a quantitative measure of site-specific reactivity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are crucial for advanced technologies like telecommunications, optical computing, and laser technology. nih.gov Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. nih.govfrontiersin.org These properties are related to the interaction of the material with an intense light source. nih.gov

For molecules to exhibit significant NLO response, they often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer. frontiersin.org Theoretical studies on related compounds have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter. nih.govfrontiersin.org Calculations on similar push-pull chromophores have demonstrated that modifications to donor groups and π-linkers can significantly enhance NLO properties. nih.govrsc.org

Computational methods like DFT with specific functionals (e.g., B3LYP, CAM-B3LYP, M06) and basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p)) are employed to calculate properties such as dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.govfrontiersin.orgphyschemres.orgjetir.org For instance, in a study of triphenylamine-dicyanovinylene derivatives, the β value was significantly influenced by the nature of the π-linker. frontiersin.org Another study on non-fullerene derivatives highlighted that strong donor groups lead to higher dipole moments and first hyperpolarizability values. nih.gov

The relationship between the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the NLO properties is also critical. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, indicating a more facile charge transfer. nih.govfrontiersin.org Theoretical investigations on various organic molecules have consistently shown that a reduced energy gap is a desirable feature for enhanced NLO activity. nih.govfrontiersin.orgphyschemres.org

Table 1: Theoretical NLO data for related organic compounds

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (β) | Reference |

|---|---|---|---|---|---|---|

| FCO-2FR1 Derivative (FD2) | B3LYP/6-311G(d,p) | -4.659 | -3.436 | 1.223 | 11.22 x 10⁻²⁷ esu | nih.gov |

| FCO-2FR1 Derivative (FD3) | B3LYP/6-311G(d,p) | -4.754 | -3.446 | 1.308 | - | nih.gov |

| DPMA-T-DCV | CAM-B3LYP/6-311G(d,p) | - | - | 1.54 | - | physchemres.org |

| Triphenylamine (B166846) Derivative (DPTM-6) | B3LYP/6-31G(d,p) | - | - | 2.06 | 110,509.23 a.u. | frontiersin.org |

| Triphenylamine Derivative (DPTM-8) | B3LYP/6-31G(d,p) | - | - | 2.04 | - | frontiersin.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as the Buchwald-Hartwig amination and Ullmann condensation, theoretical calculations can provide insights into transition states, intermediates, and reaction pathways. rsc.orgjst.go.jp

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds. rsc.orguit.no Computational studies, often using DFT, can model the catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination steps. rsc.org These studies help in understanding the role of the catalyst, ligands, and additives in influencing reaction efficiency and selectivity. rsc.orguit.noacs.org For example, research on related systems has explored the mechanism of Ni(I)/NHC catalyzed amination, providing a working model for the reaction. rsc.org

Similarly, the Ullmann condensation, a copper-catalyzed N-arylation, can be investigated computationally. jst.go.jp DFT calculations can elucidate the geometry of intermediates and transition states, helping to understand the role of the copper catalyst and the effect of substituents on the reaction rate.

In a study on a palladium-catalyzed intramolecular Heck reaction followed by C(sp²)-H activation, computational modeling could be used to understand the chemoselectivity between different reaction pathways, such as the formation of dihydroindeno[1,2,3-kl]acridines versus 3-arylindoles. acs.org Another example is the use of computational methods to propose a working model for a reaction mechanism based on NMR measurements and X-ray structural analyses, where a cation-π interaction was identified as a key factor for selectivity and catalytic activity. acs.org

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical behavior and biological activity. wisc.eduscielo.org.mx These descriptors, such as HOMO and LUMO energies, electrophilicity index, and chemical hardness, are used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. scielo.org.mx

For derivatives of this compound, QSAR studies can establish a mathematical relationship between these calculated descriptors and an observed biological activity or property. mdpi.comacs.org This allows for the virtual screening of new derivatives and the rational design of compounds with enhanced desired properties, such as improved therapeutic efficacy or specific material characteristics. d-nb.info

For instance, studies on N-(4-bromophenyl)-2-nitroaniline derivatives have shown that the presence of the bromine atom and the nitro group significantly influences their biological activity. Similarly, QSAR studies on phenylalanine-containing inhibitors have been used to understand the structure-activity relationships for enzyme inhibition. acs.org In the context of environmental science, virtual screening using 2D descriptors has been employed to identify potential aryl hydrocarbon receptor ligands among industrial chemicals. d-nb.info

The calculation of these descriptors is typically performed using DFT methods. scielo.org.mx The analysis of these parameters can provide insights into the reactivity and stability of the molecules. For example, a low HOMO-LUMO gap is often associated with higher chemical reactivity and polarizability. nih.gov

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is extensively used in drug discovery to predict the interaction between a small molecule ligand, such as a derivative of this compound, and a biological macromolecule target, typically a protein or enzyme. scielo.org.mxacs.org

The process involves placing the ligand into the binding site of the target and calculating a "docking score" that estimates the binding affinity. acs.org This allows for the identification of potential binding modes and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. acs.org

For example, molecular docking studies on bromophenolic compounds with human serum albumin (HSA) have revealed the specific binding sites and the nature of the interactions, with results showing good correlation with experimental data. acs.org In another study, docking was used to investigate potential anticancer agents by predicting their binding to target enzymes. scielo.org.mx

The results from molecular docking can guide the synthesis of new derivatives with improved binding affinity and selectivity. scielo.org.mxacs.org For instance, if a docking study reveals a specific pocket in the binding site that is not occupied by the current ligand, a new derivative can be designed with a substituent that can fit into that pocket, potentially leading to a stronger interaction.

Table 2: Predicted Binding Energies from Molecular Docking for Related Compounds

| Ligand-Protein Complex | Predicted Binding Energy (kJ/mol) | Reference |

|---|---|---|

| 4-BrPh–HSA | -20.13 | acs.org |

| 2,4-DiBrPh–HSA | -23.26 | acs.org |

Applications and Advanced Research Directions

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

2-Bromo-N-phenylaniline serves as a key starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the aniline (B41778) nitrogen and the reactive carbon-bromine bond facilitates various cyclization strategies, often mediated by transition metal catalysts.

The synthesis of substituted indoles, a ubiquitous motif in medicinal chemistry, can be achieved using derivatives of this compound. In a notable example, palladium-catalyzed reactions of 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline, a derivative of this compound, can be selectively controlled to produce different heterocyclic cores. acs.org Specifically, under certain conditions, an N-H activation pathway leads to the formation of 1-(2-bromophenyl)-3-phenyl-1H-indole. acs.org

This transformation is typically achieved using a palladium acetate (B1210297) catalyst in the presence of a base. The reaction proceeds through an intramolecular C-N bond formation. The choice of ligands and reaction conditions is crucial for directing the reaction towards the desired indole (B1671886) product over other possible cyclized structures. acs.org For instance, the reaction of 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline (1a) can yield 1-(2-bromophenyl)-3-phenyl-1H-indole (3a) alongside other products, with yields being optimized through careful selection of solvents and ligands. acs.org

| Reactant | Catalyst / Ligand | Base / Additive | Solvent | Product | Yield | Reference |

| 2-bromo-N-(2-(1-phenylvinyl)phenyl)aniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ / HOPiv | DMA | 1-(2-bromophenyl)-3-phenyl-1H-indole | 24% | acs.org |

| 2-bromo-4-fluoro-N-(2-(1-phenylvinyl)phenyl)aniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ / HOPiv | DMA | 1-(2-bromo-4-fluorophenyl)-3-phenyl-1H-indole | 88% | acs.org |

Phenothiazines are an important class of heterocyclic compounds with applications ranging from pharmaceuticals to materials science. rsc.orgrsc.org A two-step synthesis has been developed for phenothiazine (B1677639) derivatives that relies on an ortho-thioarylation of anilines using a reagent derived from a 2-bromophenyl precursor. rsc.org The key steps involve the iron(III)-catalyzed thioarylation of an aniline, followed by an intramolecular copper-catalyzed C-N bond formation to construct the phenothiazine core. rsc.orgrsc.org

The process begins with the reaction of a protected aniline with N-(2-bromophenylthio)succinimide, which is activated by a dual catalytic system comprising an iron(III) super Lewis acid and a Lewis base like diphenyl selenide. rsc.orgrsc.org The resulting thioarylated intermediate is then subjected to cyclization conditions, such as an Ullmann–Goldberg or Buchwald–Hartwig coupling, to yield the final phenothiazine product. rsc.orgrsc.org

| Step | Reactants | Catalyst / Reagents | Conditions | Product | Yield | Reference |

| 1. Thioarylation | N-Benzoyl-4-methoxyaniline, N-(2-bromophenylthio)succinimide | Iron(III) triflimide, Diphenyl selenide | Chloroform, 75 °C, 4h | N-(2-((2-bromophenyl)thio)-5-methoxyphenyl)benzamide | 64% | rsc.orgrsc.org |

| 2. Cyclization | N-(2-((2-bromophenyl)thio)-5-methoxyphenyl)benzamide | Copper(I) iodide, DMEDA | Toluene, 110 °C, 24h | 2-Methoxy-10-benzoyl-10H-phenothiazine | 80% | rsc.orgrsc.org |

This compound is a direct precursor to acridone (B373769), a heterocyclic ketone known for its luminescent properties. biosynth.comcymitquimica.com The synthesis can be accomplished through a palladium-catalyzed carbonylative cyclization of this compound. biosynth.comdaneshyari.com This reaction introduces a carbonyl group and forges the new carbon-carbon bond necessary to form the central ring of the acridone structure.

Similarly, the related acridane scaffold can be synthesized using derivatives of this compound. A one-pot protocol has been established that involves the palladium-catalyzed α-arylation of diethyl malonate with a 2-bromodiarylamine, such as 2-bromo-N-methyl-N-phenylaniline, followed by a copper-catalyzed intramolecular cyclization. whiterose.ac.ukresearchgate.net This streamlined approach provides efficient access to substituted acridanes, which are also explored for applications as chemiluminescent sensors. whiterose.ac.ukresearchgate.net

| Target Scaffold | Precursor | Key Reagents / Catalysts | Overall Yield | Reference |

| Acridone | This compound | CO, Pd catalyst | - | biosynth.comcymitquimica.comdaneshyari.com |

| 9,9-diethyl 10-methyl-9,10-dihydroacridine-9-carboxylate | 2-bromo-N-methyl-N-phenylaniline, Diethyl malonate | Pd₂(dba)₃·CHCl₃, tBu₃P·HBF₄ (Step 1); Cu(2-ethylhexanoate)₂ (Step 2) | 74% | whiterose.ac.uk |

The synthesis of complex, three-dimensional molecular architectures such as spiroindolines can utilize this compound as a key building block. Spiroindolines, which contain a quaternary carbon center at the C2 position of the indoline (B122111) ring, are of significant interest in drug discovery. chemrxiv.org

An efficient organocatalytic method has been developed for the enantioselective construction of C2-spiroindoline systems. The synthesis of the necessary precursor involves a palladium-catalyzed γ-arylation of silyldienol ethers with 2-halo anilines. chemrxiv.org Notably, when this reaction was attempted with this compound, the spiroindoline product was obtained directly in a one-pot fashion without the need for a separate base-mediated cyclization step. This discovery paved the way for developing a highly enantioselective spirocyclization process using a primary amine catalyst and specific additives to control the stereochemistry of the newly formed quaternary center. chemrxiv.org

Acridones and Acridanes as Luminescent Cores

Role in Advanced Materials Development

Beyond its use in synthesizing discrete heterocyclic molecules, this compound also serves as a building block in the field of materials science, particularly for the creation of advanced polymeric materials.

This compound and its derivatives are valuable monomers for synthesizing functional polymers. The presence of both a reactive bromo-substituent and a secondary amine group allows for its incorporation into polymer chains through various polymerization techniques. For instance, the bromine atom can participate in transition metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille coupling, while the N-H group offers a site for other polymerization methods or for post-polymerization functionalization.

The incorporation of the diphenylamine (B1679370) moiety into a polymer backbone can impart specific electronic and photophysical properties, making such materials candidates for use in organic electronics, sensors, or as charge-transporting layers in optoelectronic devices. researchgate.net The ability to further functionalize the polymer via the bromo- or amine- group provides a route to fine-tune the material's properties for specific applications. evitachem.com

Precursors for Optoelectronic and Electronic Materials

The unique structural characteristics of this compound make it a valuable precursor in the synthesis of advanced materials for optoelectronic and electronic applications. Its diphenylamine core is a common feature in hole-transporting materials, and the bromo-substituent provides a reactive site for further molecular elaboration through various cross-coupling reactions.